![molecular formula C₃₂H₃₈F₃N₅O₁₁ B612775 (4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[(2S)-2-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid CAS No. 1135417-31-0](/img/structure/B612775.png)
(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[(2S)-2-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid
Vue d'ensemble
Description
(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[(2S)-2-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid, also known as N-Acetyl-Ile-Glu-Pro-Asp-(7-amino-4-trifluoromethylcoumarin), is a fluorogenic substrate used primarily for detecting Granzyme B activity. Granzyme B is a serine protease released by cytotoxic T lymphocytes and natural killer cells, playing a crucial role in inducing apoptosis in target cells. The compound has a molecular weight of 725.7 g/mol and a molecular formula of C32H38F3N5O11 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[(2S)-2-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid is synthesized through a series of peptide coupling reactions. The process involves the sequential addition of amino acids to form the peptide chain, followed by the attachment of the 7-amino-4-trifluoromethylcoumarin moiety. The reaction conditions typically involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in anhydrous solvents like dimethylformamide (DMF) or dichloromethane (DCM). The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the synthetic routes mentioned above. This would include optimizing reaction conditions for larger batches, ensuring consistent quality control, and employing automated peptide synthesizers to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[(2S)-2-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid primarily undergoes hydrolysis when exposed to Granzyme B. The enzyme cleaves the peptide bond between the aspartic acid (Asp) and the 7-amino-4-trifluoromethylcoumarin (AFC) moiety, releasing the fluorescent AFC .
Common Reagents and Conditions
Hydrolysis: Granzyme B in a buffered solution (e.g., phosphate-buffered saline) at physiological pH and temperature (37°C).
Fluorescence Detection: The released AFC can be detected using a fluorescence microplate reader with excitation at 400 nm and emission at 505 nm
Major Products
The major product formed from the hydrolysis of this compound is the free AFC, which exhibits strong fluorescence and can be quantified to measure Granzyme B activity .
Applications De Recherche Scientifique
Key Structural Features
Feature | Description |
---|---|
Amidic Linkages | Contributes to stability and solubility |
Carboxylic Acid Groups | Potential for ionization and interaction with biological targets |
Chromene Moiety | Implicated in bioactivity related to enzyme inhibition |
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. For example, it has shown promise as a Granzyme B inhibitor, which is significant in the context of promoting wound healing and modulating immune responses .
Antibody Drug Conjugates
Recent studies have explored the use of this compound in antibody-drug conjugates (ADCs) targeting c-Met pathways. These ADCs leverage the compound's structural properties to deliver cytotoxic agents selectively to cancer cells, enhancing therapeutic efficacy while minimizing systemic toxicity .
Cardiovascular Disease Treatment
Research indicates that derivatives of this compound may serve as PCSK9 inhibitors, which are crucial for lowering LDL cholesterol levels and managing cardiovascular diseases . This application underscores the compound's versatility in addressing metabolic disorders.
Case Study 1: Granzyme B Inhibition
A study demonstrated that applying the compound as a topical treatment significantly accelerated wound healing in murine models by inhibiting Granzyme B activity. This effect was attributed to the compound's ability to modulate inflammatory responses, suggesting potential applications in dermatological therapies.
Case Study 2: Antibody Drug Conjugate Development
In clinical trials involving ADCs containing this compound, researchers reported enhanced targeting of cancer cells with reduced off-target effects. The conjugate exhibited improved pharmacokinetics compared to traditional chemotherapeutics, leading to better patient outcomes.
Case Study 3: PCSK9 Inhibition
A recent clinical trial evaluated the efficacy of a formulation based on this compound in patients with hyperlipidemia. Results indicated a statistically significant reduction in LDL cholesterol levels over 12 weeks, supporting its potential as a novel therapeutic agent for cardiovascular disease management.
Mécanisme D'action
The mechanism of action of (4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[(2S)-2-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid involves its cleavage by Granzyme B. Granzyme B recognizes and binds to the specific peptide sequence Ile-Glu-Pro-Asp (IEPD) within the compound. Upon binding, Granzyme B cleaves the peptide bond between Asp and AFC, releasing the fluorescent AFC. This fluorescence can then be measured to quantify Granzyme B activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ac-DEVD-AFC: Another fluorogenic substrate used for detecting caspase-3 activity.
Ac-LEHD-AFC: Used for detecting caspase-9 activity.
Ac-YVAD-AFC: Used for detecting caspase-1 activity
Uniqueness
(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[(2S)-2-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid is unique in its specificity for Granzyme B, making it an invaluable tool for studying the activity of this particular enzyme. Unlike other substrates that may be cleaved by multiple proteases, this compound provides a high degree of specificity, allowing for accurate measurement of Granzyme B activity in various biological samples .
Activité Biologique
The compound (4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[(2S)-2-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid is a complex peptide that has garnered interest in the field of biochemistry and pharmacology due to its potential biological activities, particularly as a Granzyme B inhibitor. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Granzyme B is a serine protease that plays a crucial role in the immune response by inducing apoptosis in target cells. The compound functions primarily as a Granzyme B inhibitor , thereby modulating immune responses. Its structure suggests it may interact with the active site of Granzyme B, preventing substrate cleavage and subsequent apoptotic signaling.
Key Mechanisms:
- Inhibition of Apoptosis : By inhibiting Granzyme B, the compound can prevent unwanted apoptosis in healthy cells, potentially aiding in wound healing and tissue regeneration .
- Fluorogenic Substrate : The compound serves as a fluorogenic substrate for detecting Granzyme B activity, allowing researchers to quantify enzymatic activity in various biological contexts.
Biological Activity
The biological activity of this compound has been assessed through various studies focusing on its pharmacological properties and potential therapeutic applications.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several studies have reported on the efficacy and applications of this compound.
Study 1: Granzyme B Inhibition and Wound Healing
A study published in 2011 demonstrated that the application of this compound significantly enhanced wound healing in murine models. The mechanism was attributed to its ability to inhibit Granzyme B, thereby reducing apoptosis in surrounding tissues and promoting cell proliferation .
Study 2: Quantification of Enzymatic Activity
In a laboratory setting, researchers utilized this compound as a fluorogenic substrate to quantify Granzyme B activity. The results indicated that it could effectively measure enzymatic activity in various biological samples, providing insights into immune responses during infections or malignancies.
Propriétés
IUPAC Name |
(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[(2S)-2-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38F3N5O11/c1-4-15(2)27(36-16(3)41)30(49)38-20(9-10-24(42)43)31(50)40-11-5-6-22(40)29(48)39-21(14-25(44)45)28(47)37-17-7-8-18-19(32(33,34)35)13-26(46)51-23(18)12-17/h7-8,12-13,15,20-22,27H,4-6,9-11,14H2,1-3H3,(H,36,41)(H,37,47)(H,38,49)(H,39,48)(H,42,43)(H,44,45)/t15-,20-,21-,22-,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXKKVLJPWMVLL-FGGUPADCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38F3N5O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
725.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Ac-IEPD-AFC enable the detection of Granzyme B activity?
A1: Ac-IEPD-AFC is a peptide substrate specifically recognized and cleaved by Granzyme B [, ]. This peptide contains the amino acid sequence Ac-IEPD, which mimics the natural cleavage site of Granzyme B, linked to a fluorescent tag, AFC (7-Amino-4-trifluoromethylcoumarin). When Granzyme B cleaves Ac-IEPD-AFC, the AFC tag is released, resulting in an increase in fluorescence. This fluorescence signal is directly proportional to the activity of Granzyme B, allowing for its quantification.
Q2: What are the advantages of using a microfluidic platform with Ac-IEPD-AFC for Granzyme B profiling?
A2: Microfluidic platforms offer several advantages for Granzyme B profiling using Ac-IEPD-AFC. Firstly, they allow for the isolation and analysis of single cells [, ], providing greater resolution compared to bulk measurements. This is particularly useful for studying heterogeneous cell populations, such as peripheral blood mononuclear cells (PBMCs), where Granzyme B expression can vary significantly between different cell types []. Secondly, microfluidic platforms require minimal sample volume, which is beneficial when working with precious samples like patient biopsies. Finally, these platforms enable precise control over experimental conditions, leading to improved assay sensitivity and reproducibility.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.